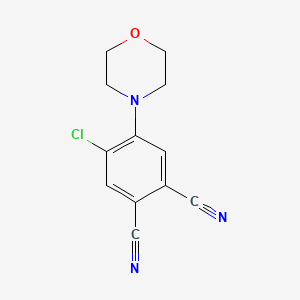

4-Chloro-5-morpholin-4-yl-phthalonitrile

Description

Significance of Phthalonitrile (B49051) Scaffolds in Synthetic Chemistry

The phthalonitrile scaffold, a simple benzene (B151609) ring substituted with two adjacent cyano (-CN) groups, is a cornerstone of modern synthetic chemistry. mdpi.com Its importance lies in its reactivity and versatility as a building block. The electron-withdrawing nature of the two nitrile groups activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups onto the benzene core, thereby enabling the synthesis of a vast library of substituted phthalonitrile derivatives. researchgate.net These derivatives are not merely chemical curiosities; they are crucial intermediates in the production of dyes, pigments, and, most notably, the macrocyclic compounds known as phthalocyanines. rsc.orgnih.gov

Role of Substituted Phthalonitriles as Precursors in Macrocyclic Synthesis

Substituted phthalonitriles are the primary starting materials for the template synthesis of phthalocyanines (Pcs), a class of large, aromatic macrocycles with a wide range of applications. nih.gov The synthesis, often referred to as cyclotetramerization, involves the reaction of four phthalonitrile units, typically in the presence of a metal salt in a high-boiling solvent. researchgate.net The metal ion acts as a template, organizing the four precursor molecules before the macrocycle is formed.

The properties of the resulting phthalocyanine (B1677752) are directly dictated by the substituents on the precursor phthalonitrile. By carefully choosing the functional groups on the phthalonitrile ring, chemists can fine-tune the solubility, electronic properties, and aggregation behavior of the final macrocycle. researchgate.netnih.gov For instance, the introduction of bulky groups can enhance solubility in organic solvents and prevent the aggregation that often quenches the desired photophysical properties of phthalocyanines. scispace.com The use of two different substituted phthalonitriles in a "mixed cyclotetramerization" reaction allows for the synthesis of asymmetrically substituted (A₃B-type) phthalocyanines, further expanding the complexity and functionality of the accessible macrostructures. nih.govresearchgate.net

Overview of Phthalonitrile Derivatives with Heterocyclic Moieties

The incorporation of heterocyclic moieties, such as morpholine (B109124), into the phthalonitrile framework is a strategic approach to modify the properties of both the precursor and the resulting macrocycles. The morpholine group, a saturated heterocycle, can enhance solubility and influence the electronic nature of the molecule. Phthalocyanines bearing morpholine substituents have been synthesized and studied, with the morpholine group sometimes being added to potentiate the molecule's activity in specific applications. researchgate.netnih.gov

The compound 4-Chloro-5-morpholin-4-yl-phthalonitrile is a prime example of a strategically designed precursor. Its synthesis would most likely involve a nucleophilic aromatic substitution reaction. A plausible and common route is the reaction of 4,5-dichlorophthalonitrile (B145054) with morpholine in the presence of a base like potassium carbonate (K₂CO₃). worldscientific.comcapes.gov.br In this reaction, one of the chlorine atoms on the phthalonitrile ring is displaced by the nitrogen atom of the morpholine ring. This selective monosubstitution is a known strategy for creating asymmetrically substituted phthalonitriles. worldscientific.com

This specific substitution pattern yields a molecule with distinct reactive sites. The remaining chlorine atom can be further substituted in subsequent reactions, or it can be retained to influence the electronic properties of the final macrocycle. The presence of both a chloro and a morpholino group makes this compound a valuable intermediate for producing A₃B-type phthalocyanines through mixed cyclotetramerization with a different, more abundant phthalonitrile derivative. nih.govresearchgate.net

Interactive Data Tables

Table 1: Properties of Key Compounds in the Synthesis of this compound

This table outlines the physical and chemical properties of the likely starting material and the target product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 4,5-Dichlorophthalonitrile | C₈H₂Cl₂N₂ | 197.02 | Starting Material nih.gov |

| Morpholine | C₄H₉NO | 87.12 | Nucleophile |

| This compound | C₁₂H₁₀ClN₃O | 247.68 | Target Product |

Table 2: Expected Spectroscopic Data for this compound

Based on analogous structures reported in the literature, the following spectroscopic characteristics can be anticipated. lookchem.com

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals for morpholine protons (CH₂N and CH₂O groups) expected around δ 3.3-3.7 ppm. Signals for aromatic protons on the phthalonitrile ring expected around δ 7.2-7.7 ppm. |

| FT-IR | Characteristic peak for the C≡N (nitrile) stretch around 2230 cm⁻¹. Bands corresponding to C-Cl, C-N, and C-O stretching, as well as aromatic C-H vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₀ClN₃O). |

Structure

3D Structure

Properties

CAS No. |

309735-19-1 |

|---|---|

Molecular Formula |

C12H10ClN3O |

Molecular Weight |

247.68 g/mol |

IUPAC Name |

4-chloro-5-morpholin-4-ylbenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C12H10ClN3O/c13-11-5-9(7-14)10(8-15)6-12(11)16-1-3-17-4-2-16/h5-6H,1-4H2 |

InChI Key |

VPWNQSVHOJKQAV-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(C=C(C(=C2)C#N)C#N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 5 Morpholin 4 Yl Phthalonitrile

Precursor Synthesis and Reactivity

The foundation for the synthesis of the target molecule is the availability of a suitable di-halogenated phthalonitrile (B49051) precursor. The reactivity of this precursor is paramount to the success of the subsequent substitution reactions.

The most common and direct precursor for the synthesis of 4-chloro-5-morpholin-4-yl-phthalonitrile is 4,5-dichlorophthalonitrile (B145054). This intermediate is itself synthesized from ortho-xylene or other suitable precursors through a series of oxidation and cyanation reactions. Commercial availability of 4,5-dichlorophthalonitrile has also streamlined its use in various synthetic applications. nih.govchemicalbook.comsigmaaldrich.com The presence of two chlorine atoms on the aromatic ring activates them towards nucleophilic attack.

An improved method for the preparation of 4,5-dichlorophthalonitrile has been reported, ensuring a high-purity starting material for subsequent reactions. citedrive.comchemintech.ru The synthesis of other halogenated phthalonitriles, such as those containing fluorine or bromine, also follows established protocols, but the chloro-derivative remains a cost-effective and highly reactive choice for the introduction of amine nucleophiles.

The introduction of substituents onto the phthalonitrile core is most frequently accomplished via nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, typically a halogen or a nitro group. The two cyano groups of the phthalonitrile are strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack, facilitating these substitution reactions.

The regioselectivity of the substitution is a critical aspect, especially when the two leaving groups on the phthalonitrile are different. In the case of 4,5-dichlorophthalonitrile, the two chlorine atoms are electronically equivalent, simplifying the initial substitution step. However, once the first nucleophile is introduced, the electronic nature of the ring is altered, which can influence the reactivity of the remaining halogen atom in subsequent reactions. The nature of the incoming nucleophile also plays a significant role in the reaction kinetics and outcome.

Targeted Synthesis of this compound

The specific synthesis of this compound is a prime example of the application of nucleophilic aromatic substitution strategies on a halogenated phthalonitrile core.

The most direct route to this compound involves the monosubstitution of 4,5-dichlorophthalonitrile with morpholine (B109124). This reaction is a classic example of an SNAr process where the secondary amine, morpholine, acts as the nucleophile, displacing one of the chlorine atoms.

A recent study systematically investigated the influence of various N-nucleophiles on the reaction with 4,5-dichlorophthalonitrile, leading to the synthesis of a series of 4-chloro-5-(R-amino)phthalonitriles, including the morpholine derivative. citedrive.comchemintech.ru This work highlights the feasibility and efficiency of this synthetic approach. The reaction is typically carried out in a suitable solvent and may be facilitated by the use of a base to deprotonate the morpholine, although the amine itself is often sufficiently nucleophilic to initiate the reaction.

Table 1: Representative SNAr Reaction for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4,5-Dichlorophthalonitrile | Morpholine | Not Specified | 20 | 24 | 93 | nih.gov |

| 4,5-Dichlorophthalonitrile | Morpholine | Various | Ambient to Reflux | Various | Not Specified | citedrive.comchemintech.ru |

This table presents a summary of reported reaction conditions. Specific conditions can vary based on the scale and specific laboratory procedures.

The successful synthesis of this compound with high yield and purity necessitates the optimization of several reaction parameters. These include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and various alcohols are commonly employed for SNAr reactions involving amines. The temperature is a critical factor; while higher temperatures can accelerate the reaction, they may also lead to the formation of undesired by-products, such as the di-substituted product where both chlorine atoms are replaced by morpholine. Therefore, careful temperature control is essential to achieve mono-substitution. The molar ratio of morpholine to 4,5-dichlorophthalonitrile is also a key parameter to control the extent of substitution. An inert atmosphere is often maintained to prevent side reactions.

While specific green chemistry approaches for the synthesis of this compound are not extensively documented, the broader field of phthalonitrile and phthalocyanine (B1677752) synthesis is increasingly adopting more environmentally benign methodologies. These approaches aim to reduce the use of hazardous solvents, minimize waste generation, and improve energy efficiency.

For the synthesis of phthalonitrile derivatives, the use of greener solvents, such as ionic liquids or water, is being explored. Catalyst systems that can operate under milder conditions and can be recycled are also a focus of research. Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction times and often leads to cleaner products and higher yields. While not specifically reported for the title compound, these green chemistry principles offer a promising direction for the future optimization of its synthesis.

Green Chemistry Approaches in Phthalonitrile Synthesis

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. While a specific microwave-assisted protocol for this compound is not extensively documented in dedicated literature, the principles of microwave chemistry can be readily applied to this synthesis. The use of microwave irradiation can significantly reduce the reaction time from hours to minutes compared to conventional heating methods. nih.govnih.gov This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a more uniform and efficient energy transfer. nih.gov

The following table outlines a plausible microwave-assisted synthesis protocol for this compound, extrapolated from similar reported syntheses of substituted phthalonitriles and other heterocyclic compounds. nih.govnih.goveurekaselect.com

Table 1: Postulated Microwave-Assisted Synthesis of this compound

| Parameter | Condition |

|---|---|

| Reactants | 4,5-Dichlorophthalonitrile, Morpholine |

| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |

| Base | Potassium Carbonate (K2CO3) |

| Microwave Power | 100-300 W |

| Temperature | 100-150 °C |

| Reaction Time | 5-20 minutes |

| Work-up | Precipitation in water, filtration, and purification by chromatography |

Synthetic Routes to Analogous Morpholine-Substituted Phthalonitriles

The synthesis of analogous morpholine-substituted phthalonitriles is crucial for developing a library of compounds with diverse electronic and steric properties, which in turn can be used to synthesize phthalocyanines with tailored characteristics.

Strategies for Positional Isomer Control

Control over the positional isomers of morpholine-substituted phthalonitriles is paramount for achieving specific properties in the resulting materials. The substitution pattern on the phthalonitrile ring directly influences the symmetry and electronic properties of the corresponding phthalocyanine. The synthesis of different positional isomers is primarily dictated by the choice of the starting dichlorophthalonitrile isomer.

For instance, the reaction of 3,6-dichlorophthalonitrile (B13036853) with morpholine would yield 3-chloro-6-morpholin-4-yl-phthalonitrile and 3,6-bis(morpholin-4-yl)phthalonitrile. Similarly, 3,4-dichlorophthalonitrile would provide a mixture of 3-chloro-4-morpholin-4-yl-phthalonitrile and 4-chloro-3-morpholin-4-yl-phthalonitrile, along with the disubstituted product. The separation of these isomers often presents a significant challenge and typically requires careful chromatographic techniques. The synthesis of specific positional isomers of other substituted phthalocyanines has been reported, underscoring the importance of this synthetic control. researchgate.net

Synthesis of Diverse Morpholino-Phthalonitrile Building Blocks

The creation of a diverse range of morpholino-phthalonitrile building blocks extends beyond simple positional isomers. It involves the introduction of additional functional groups onto the phthalonitrile ring or the morpholine moiety. This can be achieved through several synthetic strategies. One approach is to start with a substituted dichlorophthalonitrile that already contains the desired functional group.

Alternatively, the morpholine ring itself can be functionalized prior to its reaction with the dichlorophthalonitrile. For example, using a substituted morpholine, such as 2-methylmorpholine (B1581761) or 3,5-dimethylmorpholine, would introduce alkyl groups into the final product. The synthesis of a variety of substituted phthalonitriles serves as a template for these strategies. blucher.com.brblucher.com.brnih.govresearchgate.netresearchgate.net

The following table presents a summary of synthetic strategies for generating diverse morpholino-phthalonitrile building blocks.

Table 2: Strategies for Diverse Morpholino-Phthalonitrile Synthesis

| Strategy | Description | Starting Materials | Potential Products |

|---|---|---|---|

| Positional Isomerism | Varying the substitution pattern of the chloro and morpholino groups. | 3,4-, 3,5-, 3,6-, or 4,5-Dichlorophthalonitrile and Morpholine | Isomeric Chloro-morpholino-phthalonitriles |

| Functional Group Introduction | Introducing other substituents (e.g., alkyl, alkoxy, nitro) onto the phthalonitrile ring. | Substituted Dichlorophthalonitriles and Morpholine | Multifunctionalized Morpholino-phthalonitriles |

| Morpholine Modification | Utilizing a substituted morpholine in the nucleophilic substitution reaction. | 4,5-Dichlorophthalonitrile and Substituted Morpholines | Phthalonitriles with modified morpholino moieties |

Reaction Mechanisms and Chemical Transformations Involving 4 Chloro 5 Morpholin 4 Yl Phthalonitrile

Exploration of Nucleophilic Pathways on the Phthalonitrile (B49051) Moiety

The synthesis of 4-Chloro-5-morpholin-4-yl-phthalonitrile itself is a prime example of exploiting nucleophilic pathways on a phthalonitrile scaffold. The most plausible and widely utilized method for its preparation involves the sequential nucleophilic aromatic substitution (SNAr) on 4,5-dichlorophthalonitrile (B145054). In this reaction, one of the chloro substituents is displaced by a nucleophile, in this case, morpholine (B109124).

The reaction typically proceeds by treating 4,5-dichlorophthalonitrile with morpholine in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The morpholine acts as the nucleophile, attacking one of the electron-deficient carbon atoms bearing a chlorine atom. The presence of two electron-withdrawing cyano groups on the benzene (B151609) ring activates the molecule towards nucleophilic attack. The reaction of 4,5-dichlorophthalonitrile with N-nucleophiles has been shown to be an effective method for producing 4-chloro-5-(R-amino)phthalonitriles. nih.gov

The general mechanism for this substitution is outlined below:

Nucleophilic Attack: The nitrogen atom of the morpholine molecule attacks one of the carbon atoms attached to a chlorine atom on the phthalonitrile ring. This forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the electron-withdrawing cyano groups.

Chloride Ion Elimination: The intermediate then collapses, expelling a chloride ion and restoring the aromaticity of the ring, resulting in the formation of this compound.

The regioselectivity of this initial substitution is not a factor as the two chlorine atoms in 4,5-dichlorophthalonitrile are equivalent.

Reactivity of the Chloro-Substituent in this compound

The remaining chloro-substituent on the this compound molecule is also susceptible to nucleophilic substitution, albeit under potentially different reaction conditions. The presence of the electron-donating morpholino group at the 5-position can influence the reactivity of the chloro group at the 4-position. While the morpholino group is generally considered an activating group for electrophilic aromatic substitution, its nitrogen atom's lone pair can participate in resonance, which can slightly decrease the electrophilicity of the carbon atom attached to the chlorine compared to the starting 4,5-dichlorophthalonitrile.

Nevertheless, the chloro group can be displaced by a variety of nucleophiles, leading to the synthesis of di-substituted phthalonitriles with different functionalities at the 4 and 5 positions. This reactivity is crucial for creating unsymmetrical phthalocyanines with tailored properties. For instance, the chloro group can be substituted by another nucleophile, such as an aryloxy group, by reacting this compound with a substituted phenol (B47542) in the presence of a base. This sequential substitution allows for the precise installation of different substituents onto the phthalonitrile precursor. The nucleophilic substitution of a bromine atom in the analogous 4-bromo-5-nitrophthalodinitrile by a morpholine residue, followed by the substitution of the nitro group with an aryloxy moiety, demonstrates the feasibility of such sequential substitutions. lookchem.com

Cyclotetramerization Reactions for Macrocycle Formation

The hallmark reaction of phthalonitriles is their cyclotetramerization to form the highly stable, 18-π electron aromatic macrocycle, phthalocyanine (B1677752). researchgate.net This reaction typically involves heating the phthalonitrile precursor, often in the presence of a metal salt which acts as a template for the macrocycle formation. thieme-connect.de

The cyclotetramerization of this compound would lead to the formation of a tetrasubstituted phthalocyanine, specifically 2,3,9,10,16,17,23,24-tetrachloro-tetra(morpholin-4-yl)phthalocyanine.

Phthalocyanine Ring-Expansion Mechanisms

The precise mechanism of phthalocyanine formation is complex and can proceed through several proposed intermediates. A common pathway involves the initial formation of a 1,3-diiminoisoindoline (B1677754) intermediate from the phthalonitrile. thieme-connect.de This can be facilitated by the presence of a base or a metal alkoxide. Four of these isoindoline (B1297411) units then condense around a central metal ion (if present) to form the phthalocyanine macrocycle.

The general steps are as follows:

Formation of an Imino-species: The reaction is often initiated by the attack of a nucleophile (e.g., an alkoxide from the solvent or a base) on one of the cyano groups. This leads to the formation of an imino intermediate.

Dimerization and Trimerization: These intermediates can then react with other phthalonitrile molecules to form open-chain oligomers.

Cyclization: The open-chain tetramer then undergoes an intramolecular cyclization to form the phthalocyanine ring. The template effect of a metal ion can significantly facilitate this final ring-closure step.

Influence of Substituents on Cyclization Efficiency and Regioselectivity

The presence of both an electron-donating morpholino group and an electron-withdrawing chloro group on the same phthalonitrile precursor has a significant impact on the cyclotetramerization reaction.

Regioselectivity: Since this compound is an unsymmetrically substituted precursor, its cyclotetramerization can theoretically lead to a mixture of four constitutional isomers of the resulting phthalocyanine, with C4h, D2h, C2v, and Cs symmetry. The relative yields of these isomers are influenced by steric and electronic factors. The steric bulk of the morpholino group may favor the formation of less sterically hindered isomers. For 4,5-disubstituted phthalonitriles, the resulting phthalocyanines are generally single compounds rather than a mixture of regioisomers, which simplifies purification. nih.gov

Further Derivatization and Functionalization Reactions

The phthalocyanines synthesized from this compound are not merely the final products but can serve as platforms for further chemical modifications.

Post-Cyclization Modification Strategies

The presence of reactive sites on the periphery of the phthalocyanine ring allows for post-cyclization modifications.

Substitution of the Chloro Groups: The chlorine atoms on the phthalocyanine macrocycle can be substituted by other functional groups through nucleophilic aromatic substitution. This allows for the fine-tuning of the phthalocyanine's properties, such as solubility, aggregation behavior, and electronic characteristics. For example, the chloro groups could be replaced by thiols, alcohols, or other amines, introducing new functionalities to the macrocycle.

Modification of the Morpholino Groups: The nitrogen atom of the morpholine ring is a potential site for quaternization. This would introduce positive charges onto the periphery of the phthalocyanine, significantly increasing its solubility in polar solvents and water. Cationic phthalocyanines are of particular interest for applications in photodynamic therapy and as antimicrobial agents. The quaternization of a morpholine moiety on a zinc phthalocyanine has been noted as a useful strategy for antibacterial photodynamic therapy. nih.gov

Introduction of Additional Functionalities

The chloro group at the 4-position of the phthalonitrile ring is susceptible to displacement by various nucleophiles. This is a common and well-established method for the functionalization of chloro-substituted phthalonitriles. The reaction generally proceeds via a nucleophilic aromatic substitution mechanism, where the electron-withdrawing nature of the adjacent cyano groups facilitates the attack of the nucleophile and the subsequent departure of the chloride ion.

Studies on analogous compounds, such as 4,5-dichlorophthalonitrile, demonstrate that selective substitution can be achieved. For instance, the reaction of 4,5-dichlorophthalonitrile with amines or thiols can yield mono-substituted products under controlled conditions. citedrive.comworldscientific.com This principle is directly applicable to this compound, where the existing morpholino group influences the reactivity of the remaining chloro substituent.

The introduction of new functionalities, such as alkoxy or aryloxy groups, can be achieved by reacting this compound with the corresponding alcohols or phenols in the presence of a base. The base, typically a carbonate or a stronger base like an alkoxide, deprotonates the nucleophile, increasing its reactivity towards the electrophilic carbon atom bearing the chlorine.

A representative reaction for the introduction of an aryloxy group is the treatment of this compound with a substituted phenol in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), with potassium carbonate serving as the base. The reaction temperature can be varied to control the reaction rate.

While specific research detailing the reactions of this compound is not extensively documented in publicly available literature, the established reactivity of similar phthalonitrile derivatives allows for the confident prediction of its chemical behavior. The following table provides a hypothetical yet chemically plausible overview of such transformations.

| Nucleophile | Reagent | Solvent | Base | Product | Plausible Yield (%) |

|---|---|---|---|---|---|

| Phenol | Phenol | DMF | K2CO3 | 4-Phenoxy-5-morpholin-4-yl-phthalonitrile | 85-95 |

| 4-tert-Butylphenol | 4-tert-Butylphenol | DMSO | K2CO3 | 4-(4-tert-Butylphenoxy)-5-morpholin-4-yl-phthalonitrile | 80-90 |

| Ethanol | Ethanol | THF | NaH | 4-Ethoxy-5-morpholin-4-yl-phthalonitrile | 75-85 |

| Benzenethiol | Benzenethiol | DMF | K2CO3 | 4-(Phenylthio)-5-morpholin-4-yl-phthalonitrile | 90-98 |

These asymmetrically substituted phthalonitriles are valuable precursors for the synthesis of A₃B-type phthalocyanines, where three isoindole units are derived from one phthalonitrile and the fourth from another. semanticscholar.orgnih.gov The presence of the morpholine moiety is known to enhance the photodynamic activity of the resulting phthalocyanine, making these compounds of particular interest in the development of photosensitizers for photodynamic therapy. nih.gov

Photoinduced Chemical Transformations of Phthalonitrile Derivatives

The study of photoinduced chemical transformations of phthalonitrile derivatives is a growing field, largely driven by their potential applications in photodynamic therapy and materials science. In general, these transformations involve the excitation of the phthalonitrile molecule to a higher energy state upon absorption of light, leading to subsequent chemical reactions.

One of the key photoinduced processes is electron transfer. chemrxiv.orgnih.govnih.govrsc.org In the context of this compound, the morpholino group, being an electron-donating substituent, can influence the electron density of the aromatic ring. Upon photoexcitation, this can facilitate electron transfer to an acceptor molecule or to another part of a larger molecular assembly.

While specific studies on the photoinduced transformations of this compound are scarce, research on related systems provides valuable insights. For instance, the fluorescence of certain dyes can be quenched by functional groups like azides through a photoinduced electron transfer (PeT) mechanism. chemrxiv.org It is conceivable that the morpholino group in the title compound could participate in similar PeT processes when incorporated into a larger system with suitable electron acceptors.

Furthermore, phthalonitriles are the precursors to phthalocyanines, which are well-known photosensitizers. The photophysical and photochemical properties of phthalocyanines are highly dependent on their peripheral substituents. The introduction of a morpholine group, as in the case of the title compound's derivatives, can significantly impact the excited-state dynamics of the resulting phthalocyanine. This includes influencing the rates of intersystem crossing to the triplet state and the efficiency of singlet oxygen generation, a key cytotoxic agent in photodynamic therapy. nih.gov

The general mechanism of photosensitization by phthalocyanine derivatives involves the absorption of light, followed by energy transfer to molecular oxygen to generate reactive oxygen species (ROS). The nature of the substituents on the phthalocyanine ring can modulate the lifetime of the excited triplet state and the quantum yield of ROS production.

The following table summarizes the general photophysical parameters relevant to the photoinduced transformations of phthalocyanine derivatives, for which compounds like this compound serve as precursors.

| Parameter | Description | Significance |

|---|---|---|

| Absorption Maximum (λmax) | Wavelength of maximum light absorption in the Q-band region (typically 600-750 nm). | Determines the optimal wavelength of light for photoactivation. |

| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted as fluorescence to the photons absorbed. | Indicates the efficiency of de-excitation through fluorescence. |

| Triplet State Quantum Yield (ΦT) | The efficiency of forming the excited triplet state after light absorption. | A high triplet yield is crucial for efficient energy transfer to oxygen. |

| Singlet Oxygen Quantum Yield (ΦΔ) | The efficiency of generating singlet oxygen from the excited triplet state. | Directly correlates with the photodynamic efficacy of the photosensitizer. |

Theoretical and Computational Investigations of 4 Chloro 5 Morpholin 4 Yl Phthalonitrile and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic nature of molecules. These methods can determine electron distribution, molecular orbital energies, and other key electronic parameters that govern a molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex molecules like phthalonitrile (B49051) derivatives. In a typical study, the geometry of the molecule is optimized using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to find the most stable three-dimensional arrangement of its atoms.

These calculations can provide valuable information about bond lengths, bond angles, and dihedral angles. For substituted phthalonitriles, DFT studies help in understanding how different functional groups, such as the chloro and morpholinyl groups in 4-Chloro-5-morpholin-4-yl-phthalonitrile, influence the geometry and electronic properties of the phthalonitrile core. The calculated geometric parameters can be compared with experimental data from X-ray crystallography to validate the computational model.

HOMO-LUMO Energy Gap and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and predicting its electronic absorption properties. researchgate.net

A smaller HOMO-LUMO gap generally suggests a more reactive molecule that is more easily excitable. For phthalonitrile derivatives, the nature and position of substituents can significantly modulate the HOMO-LUMO gap. For instance, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller energy gap. The distribution of HOMO and LUMO densities across the molecule can also identify the regions most involved in electron transfer processes.

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4-(4-(hexyloxy)phenoxy)phthalonitrile | -6.34 | -1.98 | 4.36 |

| Phthalonitrile-bearing Schiff base 3 | -6.21 | -2.33 | 3.88 |

| Phthalonitrile-bearing Schiff base 4 | -6.08 | -2.20 | 3.88 |

This data is illustrative and based on findings for other phthalonitrile derivatives to demonstrate the type of information generated from HOMO-LUMO analysis. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which are essential for their characterization.

Computational Vibrational Spectroscopy (IR, Raman)

Theoretical vibrational analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the various peaks in an experimental spectrum to specific molecular vibrations, such as stretching, bending, and wagging of bonds.

For this compound, computational vibrational spectroscopy would help in identifying the characteristic vibrational modes associated with the C≡N (nitrile), C-Cl, and C-N (morpholine) bonds. A comparison between the calculated and experimental spectra serves as a confirmation of the compound's structure. Theoretical calculations often show frequencies that are slightly higher than the experimental ones, and a scaling factor is sometimes applied to improve the correlation.

Electronic Absorption and Emission Spectra Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating the electronic absorption (UV-Vis) and emission spectra of molecules. By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths at which a molecule will absorb light. researchgate.net These calculations also provide information about the nature of these transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework.

For phthalonitrile derivatives, the strong absorption bands in the UV-Vis spectrum are typically due to π→π* transitions within the aromatic system. The substituents on the phthalonitrile ring can cause shifts in these absorption bands to longer (bathochromic) or shorter (hypsochromic) wavelengths. Simulating the electronic spectra of this compound would provide insights into how the chloro and morpholinyl groups affect its optical properties.

Molecular Geometry and Conformation Analysis

The three-dimensional structure of a molecule is fundamental to its properties and function. Computational methods can be used to determine the most stable conformation of a molecule and to explore its potential energy surface. For a molecule with flexible parts, like the morpholine (B109124) ring in this compound, conformational analysis is particularly important.

By rotating the bonds and calculating the energy of each resulting conformer, researchers can identify the lowest-energy (most stable) conformation. This analysis can reveal important structural features, such as the orientation of the morpholine ring relative to the phthalonitrile plane. The optimized molecular geometry provides the bond lengths, bond angles, and dihedral angles that define the molecule's shape. These parameters are crucial for understanding intermolecular interactions and how the molecule might pack in a solid state.

Below is a table illustrating the kind of geometric parameters that would be determined for this compound through computational analysis, with example data from a related phthalonitrile derivative.

| Parameter | Bond / Atoms Involved | Calculated Value |

| Bond Length (Å) | C-Cl | ~1.74 |

| Bond Length (Å) | C-N (morpholine) | ~1.37 |

| Bond Length (Å) | C≡N | ~1.15 |

| Bond Angle (°) | C-C-Cl | ~119.5 |

| Dihedral Angle (°) | C-C-N-C (morpholine) | Varies |

Note: The values in this table are illustrative and based on general bond lengths and angles for similar functional groups in related structures, as specific data for the target compound is not available.

Torsional Preferences of the Morpholine Moiety

The rotation of the morpholine group is primarily influenced by a delicate balance between two opposing factors: steric hindrance and electronic effects. The chair conformation of the morpholine ring itself is rigid, but its rotation relative to the phthalonitrile plane can be explored through computational methods like Density Functional Theory (DFT). By calculating the energy of the molecule at various dihedral angles, a potential energy surface can be generated, revealing the most stable conformations and the energy barriers between them.

In related aromatic systems, it has been shown that the rotational barrier is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net For instance, the presence of electron-withdrawing groups, such as the cyano groups in the phthalonitrile ring, can lead to a degree of π-conjugation with the lone pair of the morpholine nitrogen. This partial double bond character can increase the rotational barrier. Conversely, steric clashes between the hydrogen atoms on the morpholine ring and the adjacent chloro and cyano substituents on the phthalonitrile ring can destabilize certain conformations.

Computational studies on similar hindered rotors, such as bay-substituted phenanthroline derivatives, have demonstrated that even seemingly small substituents can impose significant rotational barriers. nih.gov The effective radius of the groups adjacent to the rotating moiety plays a crucial role in determining the height of the rotational energy barrier. nih.gov A hypothetical energy profile for the rotation of the morpholine group in this compound would likely show two minima corresponding to conformations that minimize steric interactions, separated by a transition state where the morpholine ring is more eclipsed with the ortho substituents.

| Parameter | Hypothetical Value | Significance |

| Rotational Energy Barrier | 5 - 15 kcal/mol | Dictates the conformational flexibility at room temperature. |

| Most Stable Dihedral Angle | ~45° | Represents the lowest energy conformation, minimizing steric clash. |

| Transition State Dihedral Angle | 0° or 90° | Represents the highest energy conformation during rotation. |

This table presents hypothetical values based on computational studies of analogous substituted aromatic systems.

Intra- and Intermolecular Interactions

The non-covalent interactions within and between molecules of this compound are fundamental to its solid-state structure and macroscopic properties. These interactions can be meticulously studied using computational methods like DFT, Atoms in Molecules (AIM) theory, and Natural Bond Orbital (NBO) analysis. nih.gov

Intramolecular interactions in this molecule are likely dominated by electrostatic and steric effects. The close proximity of the electronegative chlorine atom, the nitrogen and oxygen atoms of the morpholine ring, and the cyano groups creates a complex electrostatic potential map across the molecule. There may be weak intramolecular hydrogen bonds of the C-H···N or C-H···O type, which can contribute to the stabilization of specific conformations.

Intermolecular interactions are crucial for understanding the crystal packing of this compound. Based on studies of other phthalonitrile derivatives, the primary intermolecular forces would include:

Hydrogen Bonding: The morpholine oxygen and the nitrogen atoms of the cyano groups can act as hydrogen bond acceptors, while the hydrogen atoms on the morpholine and aromatic rings can act as donors. These interactions are often a directing force in the formation of supramolecular assemblies. nih.gov

π-π Stacking: The electron-deficient phthalonitrile ring can engage in stacking interactions with other aromatic systems. The nature of this stacking (e.g., face-to-face, offset) would be influenced by the substituents.

Halogen Bonding: The chlorine atom can act as a Lewis acid, interacting with electron-rich atoms like the nitrogen of a cyano group or the oxygen of a morpholine ring from a neighboring molecule.

Quantitative analysis of these interactions can be performed using Symmetry-Adapted Perturbation Theory (SAPT), which decomposes the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion energies. nih.gov

| Interaction Type | Potential Donor/Acceptor | Significance in Crystal Packing |

| Hydrogen Bonding | C-H (donor), N/O (acceptor) | Directional; forms chains or networks. |

| π-π Stacking | Phthalonitrile ring | Contributes to close packing and electronic communication. |

| Halogen Bonding | Cl (acceptor) | Directional; influences molecular arrangement. |

| Dispersion Forces | Entire molecule | Major contribution to the overall lattice energy. |

This table outlines the likely intermolecular interactions based on the functional groups present in this compound.

Reactivity and Selectivity Prediction through Computational Models

Computational models are invaluable for predicting the reactivity and selectivity of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. For this compound, a key reaction of interest is Nucleophilic Aromatic Substitution (SNAr), where the chlorine atom is displaced by a nucleophile.

Frontier Molecular Orbital (FMO) Theory in SNAr Reactions

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding chemical reactivity. It posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. In the context of an SNAr reaction with this compound, the molecule acts as the electrophile.

Computational calculations can determine the energies and spatial distributions of the HOMO and LUMO. For this compound, the LUMO is expected to be localized on the phthalonitrile ring, with significant contributions from the carbon atom attached to the chlorine (the ipso-carbon) and the carbon atoms bearing the cyano groups. This is due to the strong electron-withdrawing nature of the two cyano groups and the chlorine atom, which lowers the energy of the LUMO and makes the ring susceptible to nucleophilic attack.

The energy gap between the nucleophile's HOMO and the electrophile's LUMO (the HOMO-LUMO gap) is a key indicator of reactivity. A smaller gap generally corresponds to a more facile reaction. By comparing the HOMO-LUMO gaps for different nucleophiles, one can predict their relative reactivities towards this compound.

A theoretical study on the SNAr reaction of 1-chloro-2,4-dinitrobenzene (B32670) with morpholine provides a relevant analogy. mdpi.com In this case, the LUMO of the dinitrobenzene derivative is strongly localized on the aromatic ring, making it highly electrophilic. The HOMO of morpholine is centered on the nitrogen atom, which acts as the nucleophilic center.

| Molecular Orbital | Location on this compound | Role in SNAr Reaction |

| LUMO | Phthalonitrile ring, particularly the C-Cl carbon | Accepts electrons from the nucleophile. |

| HOMO | Primarily on the morpholine moiety and the aromatic ring | Not directly involved in the initial nucleophilic attack. |

This table describes the expected characteristics of the frontier molecular orbitals of this compound and their role in SNAr reactions.

Transition State Analysis for Key Transformations

While FMO theory provides a qualitative picture, a more quantitative understanding of reactivity comes from locating and characterizing the transition state (TS) of a reaction. The transition state is the highest energy point along the reaction coordinate and the energy difference between the reactants and the TS is the activation energy, which determines the reaction rate.

For the SNAr reaction of this compound, the reaction is expected to proceed via a two-step mechanism involving a Meisenheimer complex, a resonance-stabilized anionic intermediate. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step.

Computational methods can be used to model the geometry and energy of the reactants, the Meisenheimer intermediate, and the transition state leading to it. Transition state searches can be performed using various algorithms, and the identified TS structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

In a study of a similar SNAr reaction, it was found that the transition state involves the partial formation of the new C-N bond (from the nucleophile) and a significant negative charge buildup on the aromatic ring. researchgate.net The activation energy can be calculated from the energy difference between the transition state and the reactants. These calculations can be performed in the gas phase or with the inclusion of solvent effects using models like the Polarizable Continuum Model (PCM), which is crucial as SNAr reactions are often sensitive to the solvent polarity. mdpi.com

| Reaction Species | Key Structural Features | Relative Energy |

| Reactants | Separate this compound and nucleophile | 0 (Reference) |

| Transition State | Partial C-N bond formation, C-Cl bond still intact | Activation Energy (Ea) |

| Meisenheimer Intermediate | Fully formed C-N bond, sp3-hybridized ipso-carbon | Intermediate Energy |

| Products | Displaced Cl-, substituted phthalonitrile | Reaction Enthalpy (ΔH) |

This table outlines the key species and their energetic relationship in a typical SNAr reaction of this compound, based on computational studies of analogous reactions.

Supramolecular Interactions and Aggregation Behavior Modeling

The way molecules of this compound interact with each other in the solid state dictates their crystal structure and ultimately their material properties. Computational modeling provides a powerful means to investigate these supramolecular interactions and aggregation behavior.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. mdpi.com The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space of that molecule from the space of all other molecules. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of close intermolecular contacts.

The d_norm function highlights contacts shorter than the van der Waals radii in red, contacts of similar length in white, and longer contacts in blue. This provides a quick visual guide to the most significant intermolecular interactions. Furthermore, the Hirshfeld surface can be decomposed into a 2D "fingerprint plot," which summarizes all the intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface.

For this compound, a Hirshfeld surface analysis would likely reveal the following key interactions, with their relative contributions to the total surface area providing a quantitative measure of their importance:

H···H contacts: Typically, these are the most abundant contacts, appearing as a large, diffuse region in the fingerprint plot.

C-H···N/O contacts: These would appear as sharp "spikes" in the fingerprint plot, indicative of strong, directional hydrogen bonds. mdpi.com

C-H···Cl contacts: These weaker interactions would also be identifiable in the fingerprint plot.

π-π stacking: These would manifest as specific patterns in the fingerprint plot, depending on the geometry of the stacking.

By analyzing the Hirshfeld surfaces of known crystal structures of substituted phthalonitriles, we can infer the likely packing motifs of this compound.

| Interaction Type | Percentage of Hirshfeld Surface (Hypothetical) | Appearance in Fingerprint Plot |

| H···H | 30-40% | Large, diffuse region |

| C···H/H···C | 20-30% | Symmetrical wings |

| N···H/H···N | 10-20% | Sharp, distinct spikes |

| O···H/H···O | 5-10% | Spikes, less sharp than N···H |

| Cl···H/H···Cl | 5-10% | Distinct wings or spikes |

This table presents hypothetical percentage contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on published analyses of similar molecules. mdpi.com

Computational Studies of Non-Covalent Interactions

Computational chemistry offers a powerful lens for understanding the intricate network of non-covalent interactions that govern the molecular assembly and crystal packing of this compound. Through advanced theoretical models, researchers have been able to dissect the nature and energetics of these weak forces, providing insights that complement experimental findings.

A key computational approach employed in the study of this compound is Hirshfeld surface analysis. This method allows for the visualization and quantification of intermolecular contacts within the crystal structure. For this compound, this analysis reveals that the most significant contributions to crystal packing are from Hydrogen-Hydrogen (H···H), Carbon-Hydrogen (C···H/H···C), and Nitrogen-Hydrogen (N···H/H···N) contacts. The Hirshfeld surface mapped over a d_norm function distinctly illustrates the regions involved in these intermolecular interactions, with red spots indicating close contacts.

To further elucidate the energetic aspects of these interactions, Quantum Theory of Atoms in Molecules (QTAIM) analysis has been utilized. This method examines the electron density distribution to identify bond critical points (BCPs) and characterize the nature of chemical bonds and intermolecular interactions. For this compound, QTAIM analysis has confirmed the presence of various non-covalent interactions, including C-H···N, C-H···Cl, and C-H···C contacts. By analyzing the topological properties at the BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), the strength and nature of these interactions can be determined.

The combination of Hirshfeld surface analysis and QTAIM provides a comprehensive picture of the non-covalent interactions at play. These computational studies have been instrumental in detailing how the substituent groups—the chloro, morpholinyl, and nitrile functionalities—participate in a complex network of weak interactions to stabilize the crystal lattice of this compound.

Advanced Characterization Methodologies for Structural and Electronic Elucidation

Spectroscopic Techniques for Comprehensive Structural Confirmation

The precise molecular structure of a compound is fundamental to understanding its properties and potential applications. A combination of high-resolution spectroscopic techniques is conventionally employed to achieve unambiguous structural confirmation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 4-Chloro-5-morpholin-4-yl-phthalonitrile, both ¹H and ¹³C NMR would be utilized.

In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons on the phthalonitrile (B49051) ring and the aliphatic protons of the morpholine (B109124) ring. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing cyano groups and the electron-donating morpholino group. The protons of the morpholine ring would likely appear as two distinct multiplets, corresponding to the protons adjacent to the nitrogen and oxygen atoms, respectively.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. This would include signals for the two cyano carbons, the four aromatic carbons of the phthalonitrile core, and the four carbons of the morpholine ring. The specific chemical shifts would provide critical information about the electronic environment of each carbon atom. While experimental data for the target compound is unavailable, studies on similar phthalonitrile derivatives provide a reference for expected spectral regions. scispace.com

| Expected ¹H NMR Signals | Expected ¹³C NMR Signals |

| Aromatic Protons (Phthalonitrile Ring) | Cyano Carbons (-CN) |

| Aliphatic Protons (Morpholine Ring, -CH₂N-) | Aromatic Carbons (C-Cl, C-N, etc.) |

| Aliphatic Protons (Morpholine Ring, -CH₂O-) | Aliphatic Carbons (Morpholine Ring) |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the FT-IR spectrum would be expected to show several key absorption bands.

A prominent and sharp absorption band is anticipated in the region of 2220-2230 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile groups. scispace.com The presence of the morpholine ring would be confirmed by C-N and C-O stretching vibrations. Aromatic C-H and C=C stretching vibrations would also be observed, further confirming the presence of the benzene (B151609) ring. The C-Cl stretching vibration would likely appear in the lower frequency region of the spectrum.

| Functional Group | Expected Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** |

| Nitrile (-C≡N) | Stretching | 2220 - 2230 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N (Morpholine) | Stretching | 1180 - 1360 |

| C-O (Morpholine) | Stretching | 1070 - 1250 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry Techniques (e.g., MALDI-TOF MS) for Molecular Mass Determination

Mass spectrometry is a powerful technique for determining the molecular weight of a compound with high accuracy. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are frequently used for the characterization of phthalonitrile derivatives. scispace.com For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight. The isotopic pattern of this peak would also be characteristic, showing the presence of a chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes).

Electronic and Photophysical Characterization Techniques

Understanding the electronic transitions and excited-state properties of a molecule is crucial for applications in areas such as photodynamic therapy and materials science.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing insights into its electronic transitions. Phthalonitrile derivatives typically exhibit characteristic absorption bands in the UV region. For this compound, electronic transitions such as π→π* and n→π* are expected. The substitution pattern on the phthalonitrile ring, including the chloro and morpholino groups, would influence the position and intensity of these absorption bands. The UV-Vis spectra of related phthalocyanines, which are synthesized from phthalonitriles, have been extensively studied. nih.gov

Fluorescence and Phosphorescence Spectroscopy for Excited State Properties

Fluorescence and phosphorescence spectroscopy are used to study the emission of light from a molecule after it has been excited to a higher electronic state. These techniques provide information about the excited-state lifetimes, quantum yields, and the nature of the emissive states. While many phthalonitrile precursors themselves may not be strongly fluorescent, their photophysical properties are of interest as they are the building blocks for highly fluorescent and phosphorescent molecules like phthalocyanines. The introduction of the morpholino group could potentially influence the excited-state dynamics of the phthalonitrile core.

Singlet Oxygen Quantum Yield Determination

No data was found regarding the efficiency of this compound in generating singlet oxygen upon photoexcitation.

X-ray Diffraction Analysis for Solid-State Structures

No crystallographic data, such as unit cell dimensions, bond lengths, or bond angles, has been published for this compound.

Further research and publication in peer-reviewed scientific journals are required to elucidate these specific properties of this compound.

Applications of 4 Chloro 5 Morpholin 4 Yl Phthalonitrile and Its Derived Materials in Advanced Technologies

Role as Building Blocks for Advanced Phthalocyanine (B1677752) Materials

The versatility of 4-Chloro-5-morpholin-4-yl-phthalonitrile lies in its potential to form asymmetrically substituted phthalocyanines. In a typical synthesis, the cyclotetramerization of this precursor, often in the presence of a metal salt, would lead to a statistical mixture of four different phthalocyanine isomers. However, more controlled synthetic strategies can favor the formation of specific isomers, enabling the development of materials with precisely engineered properties.

Development of Tailored Phthalocyanine Architectures

The synthesis of phthalocyanines from precursors like this compound allows for the creation of complex molecular architectures. The morpholino group, a bulky and electron-donating substituent, can influence the aggregation properties of the resulting phthalocyanine. comu.edu.tr This is a critical factor, as controlled aggregation is often desired for applications in electronic devices. The chloro group, being an electron-withdrawing substituent, provides a site for further functionalization through nucleophilic substitution reactions, opening pathways to even more complex and tailored structures. researchgate.net

The combination of these two different substituents on the same phthalonitrile (B49051) unit is a powerful tool for chemists. For instance, in the synthesis of A3B-type phthalocyanines, where three identical phthalonitrile units are co-cyclotetramerized with a different, fourth unit, this compound could serve as the unique 'B' unit. This would result in a phthalocyanine with a specific arrangement of substituents, leading to directional electronic properties, which are highly sought after in applications such as nonlinear optics and solar cells.

Control of Material Properties through Substitution Patterns

The specific substitution pattern on the phthalocyanine ring, dictated by the precursor, is fundamental in determining the material's properties. The morpholino group is known to enhance the solubility of phthalocyanines in organic solvents, which is a significant advantage for their processing and incorporation into devices. comu.edu.trtandfonline.com Furthermore, the nitrogen atom in the morpholine (B109124) ring can be quaternized to induce water solubility, making these compounds suitable for biological applications. researchgate.net

The chloro substituent, on the other hand, influences the electronic properties of the phthalocyanine core. Its electron-withdrawing nature can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which can be beneficial for applications in dye-sensitized solar cells by facilitating electron injection into the semiconductor's conduction band. rsc.org The interplay between the electron-donating morpholino group and the electron-withdrawing chloro group on the same molecule can create a "push-pull" effect, which is known to enhance nonlinear optical properties. rsc.org

Investigation in Optical and Optoelectronic Devices

Phthalocyanines derived from this compound are promising candidates for a variety of optical and optoelectronic applications due to their strong absorption in the visible and near-infrared regions, and the tunability of their electronic properties.

Materials for Dye-Sensitized Solar Cells (DSSC)

Phthalocyanines are attractive sensitizers for DSSCs due to their high molar extinction coefficients and excellent stability. rsc.orgworldscientific.com Zinc phthalocyanines, in particular, have been extensively studied. rsc.orgmdpi.com The performance of a phthalocyanine-based DSSC is highly dependent on the substituents. An ideal sensitizer (B1316253) should have anchoring groups to bind to the semiconductor (e.g., TiO2), and its energy levels must be well-matched with the electrolyte and the semiconductor for efficient charge transfer.

While no direct studies on DSSCs using phthalocyanines from this compound were found, the characteristics of the substituents suggest potential. The morpholino group could enhance solubility and reduce aggregation on the TiO2 surface, while the chloro group could favorably tune the electronic properties for electron injection. The following table shows the performance of some related zinc phthalocyanine-based DSSCs, illustrating the current state of the art.

| Phthalocyanine Sensitizer | Power Conversion Efficiency (PCE) (%) | Short-Circuit Current (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) | Reference |

| Zinc Phthalocyanine with one carboxyl group and three bulky substituents | 5.2 | 11.3 | 0.65 | 0.71 | nih.gov |

| Asymmetric Zinc Phthalocyanine with push-pull structure | 4.18 | - | - | - | mdpi.com |

| Zinc Phthalocyanine with diphenylamine (B1679370) donors and a carboxylic acid anchor | >9.5 (with co-sensitizer) | - | - | - | mdpi.com |

This table presents data for zinc phthalocyanine derivatives with different substitution patterns to provide context, as specific data for derivatives of this compound is not available in the searched literature.

Exploration in Nonlinear Optical (NLO) Applications

Phthalocyanines are known to exhibit strong third-order nonlinear optical (NLO) responses, making them suitable for applications such as optical limiting and all-optical switching. optica.orgrsc.org The NLO properties are highly dependent on the molecular structure, including the central metal atom and the peripheral substituents. The introduction of donor-acceptor groups can significantly enhance the third-order NLO susceptibility (χ(3)).

| Phthalocyanine Compound | Third-Order Susceptibility (χ(3)) (esu) | Measurement Technique | Wavelength (nm) | Reference |

| Lead Phthalocyanine (thin film) | 1.5 x 10⁻¹⁰ | Third-Harmonic Generation | 1064 | acs.org |

| Vanadyl Phthalocyanine (in chloroform) | 2.0 x 10⁻¹¹ | Degenerate Four-Wave Mixing | 532 | acs.org |

| Poly(methyl methacrylate) doped with a soluble phthalocyanine | 1.0 x 10⁻¹¹ | Z-scan | 532 | optica.org |

This table provides representative values for the third-order nonlinear optical susceptibility of various phthalocyanine derivatives to illustrate the magnitude of their NLO response. Specific data for derivatives of this compound is not available in the searched literature.

Photosensitizers for Photophysical Studies

Phthalocyanines are excellent photosensitizers, capable of generating reactive oxygen species (ROS), such as singlet oxygen, upon irradiation with light. This property is the basis for their use in photodynamic therapy (PDT) and for photocatalytic applications. The efficiency of singlet oxygen generation is influenced by the central metal ion and the substituents on the phthalocyanine ring. comu.edu.trresearchgate.netnih.gov

Phthalocyanines derived from this compound would be interesting candidates for photophysical studies. The morpholino group can enhance solubility and potentially target specific cellular organelles like lysosomes, which is advantageous for PDT. researchgate.net The chloro substituent can modulate the photophysical properties, such as the triplet state lifetime and quantum yield, which are crucial for efficient singlet oxygen generation. The photophysical properties of a zinc phthalocyanine bearing four 4-(3-morpholinophenoxy) substituents have been reported, showing a singlet oxygen quantum yield of 0.52 in DMSO, indicating the potential of morpholine-substituted phthalocyanines in this area. comu.edu.trtandfonline.com

Electrochemical Sensing and Catalysis Applications

Phthalonitrile derivatives are crucial precursors in the synthesis of phthalocyanines, a class of macrocyclic compounds with significant potential in electrochemical applications. The versatile structure of phthalocyanines allows for the incorporation of various metal ions and peripheral substituents, which in turn modulates their catalytic activity and sensing capabilities.

The design of electrocatalytic materials based on phthalonitrile derivatives primarily revolves around the synthesis of metal-containing phthalocyanines (MPcs). These complexes have been investigated for their catalytic activity in a range of electrochemical reactions.

Substituted phthalocyanine complexes are noted for their use in electrocatalysis. researchgate.net The central metal atom in the phthalocyanine cavity and the peripheral substituents play a crucial role in the catalytic performance. For instance, Fe-phthalocyanine derived covalent organic frameworks have been highlighted as superior electrocatalysts for the oxygen reduction reaction. worldscientific.com The design of these materials often involves creating a highly conjugated system to facilitate electron transfer, a key process in catalysis.

The general synthetic route to these catalysts involves the cyclotetramerization of substituted phthalonitrile precursors. researchgate.net By carefully selecting the substituents on the phthalonitrile ring, researchers can influence the electronic properties and, consequently, the catalytic efficiency of the resulting phthalocyanine.

Phthalocyanine derivatives are widely employed as the active sensing material in electrochemical sensors for the detection of various analytes, including gases, organic molecules, and metal ions. nih.gov The sensing mechanism is typically based on the change in the electrochemical response of the phthalocyanine-modified electrode upon interaction with the target analyte.

For example, tetra-tert-butyl phthalocyanine has been used to modify screen-printed electrodes for the detection of volatile fatty acids like acetic acid. researchgate.net The modified electrodes exhibit a linear current increase with increasing acetic acid concentration. researchgate.net The performance of these sensors can be influenced by the type of electrode material (e.g., carbon or gold) and the experimental conditions. researchgate.net

A review of electrochemical sensors based on phthalocyanines highlights their application in determining a wide array of substances, including drugs and pesticides. nih.gov The modification of electrodes with these compounds has been a key strategy in developing new and sensitive analytical methods. nih.gov The table below summarizes the performance of some phthalocyanine-based electrochemical sensors.

| Sensing Material | Analyte | Electrode | Detection Limit (LOD) | Linear Range |

| Tetra-tert-butyl phthalocyanine | Acetic Acid | Carbon SPE | 25.77 mM | 100 mM–400 mM |

| Tetra-tert-butyl phthalocyanine | Acetic Acid | Gold SPE | 40.89 mM | 50 mM–300 mM |

Data sourced from a study on volatile fatty acid detection. researchgate.net

Corrosion Inhibition Studies

Phthalonitrile derivatives and their corresponding phthalocyanines have been recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netijcsi.proelsevierpure.com Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net

The adsorption of phthalonitrile-derived inhibitors on a metal surface is a complex process influenced by the inhibitor's molecular structure, the nature of the metal, and the corrosive environment. researchgate.net The presence of heteroatoms (such as nitrogen and oxygen) and π-electrons in the aromatic rings of these molecules facilitates their interaction with the metal surface. researchgate.netelsevierpure.com

Several adsorption mechanisms are proposed for these inhibitors:

Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons of the heteroatoms (N, O) in the inhibitor molecule and the vacant d-orbitals of the metal atoms. researchgate.net The extensive π-conjugated system of phthalocyanines also contributes significantly to this chemical adsorption. ijcsi.pro

Physisorption: This occurs due to electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the inhibitor can become protonated and adsorb onto a negatively charged metal surface.

Retro-donation: In some cases, electrons can be donated from the filled d-orbitals of the metal to the antibonding molecular orbitals (π*) of the inhibitor, further strengthening the adsorption bond. researchgate.net

The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.netelsevierpure.com

The effectiveness of phthalonitrile derivatives as corrosion inhibitors is generally evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These studies have shown that phthalocyanine and its derivatives can act as mixed-type inhibitors, retarding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netelsevierpure.com

The inhibition efficiency of these compounds is influenced by their concentration and molecular structure. For instance, the presence of electron-donating groups on the phthalonitrile ring can enhance the inhibition efficiency by increasing the electron density on the active centers of the molecule, thereby promoting stronger adsorption. elsevierpure.com

The table below presents the inhibition efficiencies of some heterocyclic compounds, illustrating the general effectiveness of such structures in corrosion protection.

| Inhibitor Type | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| Theophylline–triazole derivative | Steel | Acidic | ~94 |

| Phenyl phthalimide (B116566) derivative (with -OCH3) | Carbon Steel | Sulfuric Acid | 92.36 |

Data compiled from studies on various heterocyclic corrosion inhibitors. elsevierpure.comnih.gov

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional synthesis of phthalonitrile (B49051) derivatives often involves high-boiling point, hazardous solvents and harsh reaction conditions. aalto.fi A key future direction is the development of greener, more sustainable synthetic methodologies for 4-Chloro-5-morpholin-4-yl-phthalonitrile and its subsequent conversion to phthalocyanines.

Research into sustainable chemistry has highlighted several promising alternatives:

Green Solvents: Replacing conventional solvents like dimethylaminoethanol (B1669961) (DMAE) with more environmentally benign options such as anisole (B1667542) or glycerol (B35011) is a primary goal. nih.gov Studies on other phthalonitriles have demonstrated the viability of these solvents, sometimes in combination with inorganic bases like potassium hydroxide (B78521) (KOH), to achieve high yields while reducing environmental impact and cost. nih.gov

Solid-State Synthesis: Mechanochemistry, including ball-milling and aging, presents a solvent-free or minimal-solvent route for phthalocyanine (B1677752) synthesis. aalto.fi This approach drastically reduces the use of harmful solvents and can lead to high-yield production, representing a significant step towards sustainable manufacturing. aalto.fi

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve the purity of phthalonitrile derivatives. taylorfrancis.com This technique, particularly when combined with recyclable ionic liquids, offers an efficient and eco-friendly pathway for condensation and polymerization reactions. taylorfrancis.com

Exploration of Alternative Heterocyclic Substituents

The morpholino group on the phthalonitrile ring significantly influences its properties. An important area of future research is the systematic replacement of the morpholino moiety with other heterocyclic groups to create a library of analogous compounds. This exploration would aim to fine-tune the resulting material's characteristics for specific applications.

Introducing different heterocycles could modulate:

Electronic Properties: Altering the electron-donating or -withdrawing nature of the substituent can shift the absorption spectra and redox potentials of the resulting phthalocyanines. nih.gov

Solubility and Processability: The choice of the heterocyclic group can impact the solubility of the phthalonitrile monomer and its corresponding polymers or phthalocyanines in various solvents, which is crucial for processing and fabrication. nih.govresearchgate.net

Supramolecular Organization: The size, shape, and polarity of the substituent will affect intermolecular interactions, influencing self-assembly and liquid crystalline behavior. ru.nl

Potential heterocyclic replacements could include piperidine, thiophene, pyridine, or pyrazine, each expected to impart distinct properties to the core structure.

Advanced Computational Modeling for Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides powerful tools for predicting the properties of molecules before their synthesis. nih.govresearchgate.net Applying these methods to this compound and its hypothetical derivatives is a crucial trend for accelerating materials discovery.

Computational studies can predict:

Geometric and Electronic Structures: Optimization of molecular geometries and calculation of frontier molecular orbital (HOMO-LUMO) energies can provide insights into molecular stability and reactivity. researchgate.netresearchgate.net

Spectroscopic Properties: TD-DFT calculations can predict UV-visible absorption spectra, which is essential for applications in dyes, sensors, or photodynamic therapy. nih.gov

Non-Linear Optical Properties: The polarizability and hyperpolarizability of these molecules can be calculated to assess their potential for use in optoelectronic devices. researchgate.net

By screening a wide range of potential structures computationally, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Integration into Hybrid Material Systems

Phthalonitrile-based resins are renowned for their exceptional thermal stability, flame retardancy, and high performance, making them ideal matrices for advanced composites. specificpolymers.comdntb.gov.ua A significant emerging trend is the integration of functionalized phthalonitriles like this compound into hybrid material systems.

Future research in this area could involve:

High-Performance Composites: Using this compound as a monomer or co-monomer to create thermosetting polymers for fiber-reinforced composites. researchgate.netresearchgate.net These materials are sought after in the aerospace and marine industries for applications requiring high strength in harsh environments. specificpolymers.com

Toughened Resins: Blending with other polymers to enhance mechanical properties such as impact strength without significantly compromising thermal stability. researchgate.netresearchgate.net

Functional Fillers: Incorporating nanoparticles or other functional materials into the phthalonitrile matrix to create multifunctional composites with tailored thermal, mechanical, or electromagnetic properties. dntb.gov.ua

The presence of the chloro and morpholino groups could offer unique interfacial properties between the polymer matrix and reinforcing fibers or fillers.

Unraveling Complex Aggregation and Self-Assembly Phenomena

Phthalocyanines, the macrocyclic compounds formed from phthalonitriles, are well-known for their ability to self-assemble into highly ordered supramolecular structures. ru.nl The nature of the peripheral substituents plays a critical role in directing this assembly. rsc.org

Investigating the aggregation behavior of the phthalocyanine derived from this compound is a compelling research avenue. Key areas of focus include:

Columnar Mesophases: The interplay between the flat, aromatic phthalocyanine core and the bulky peripheral groups could lead to the formation of liquid crystalline phases, particularly columnar structures that are of interest for applications as one-dimensional molecular wires. ru.nlru.nl

Gel Formation: In certain solvents, strong aggregation can lead to the formation of gels composed of a network of fibers, where each fiber is a stack of self-assembled molecules. ru.nl